2,6-Dichloropyridine-4-methylamine is an organic compound with the molecular formula C6H6Cl2N2. It is a white crystalline solid that is soluble in various organic solvents. The synthesis of this compound has been described in several scientific publications, often as a precursor to other molecules of interest. For example, a 1998 study details its preparation through the nucleophilic substitution reaction of 2,6-dichloropyridine with methylamine [].
While there is limited information readily available on the specific scientific research applications of 2,6-dichloropyridine-4-methylamine itself, its structure suggests potential uses in various research fields:
2,6-Dichloropyridine-4-methylamine is a chemical compound with the formula CHClN. It features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an amino group at position 4. This compound is notable for its potential applications in pharmaceuticals, agrochemicals, and materials science due to its unique chemical structure and properties.
There is no current research available on the mechanism of action of 2,6-DCPM. Its potential biological activity or interaction with other molecules remains unknown.
2,6-Dichloropyridine-4-methylamine can undergo various chemical transformations:
The biological activity of 2,6-Dichloropyridine-4-methylamine has been explored in various studies, highlighting its potential as:
Several methods exist for synthesizing 2,6-Dichloropyridine-4-methylamine:
2,6-Dichloropyridine-4-methylamine has several applications:
Research has indicated that 2,6-Dichloropyridine-4-methylamine interacts with various biological targets. Studies focusing on its binding affinity to enzymes or receptors can provide insights into its mechanism of action and therapeutic potential. For instance:
Several compounds share structural similarities with 2,6-Dichloropyridine-4-methylamine. Here are some notable examples:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 2,6-Dichloro-N-methylpyridin-4-amine | Contains a methyl group instead of an amino group | 0.93 |
| 2,6-Dichloro-N,N-dimethylpyridin-4-amine | Two methyl groups at nitrogen | 0.88 |
| 2,6-Dichloropyridine-3,4-diamine | Additional amino group at position 3 | 0.88 |
These compounds exhibit varying degrees of biological activity and chemical reactivity but maintain a core structure that allows for diverse functionalization and application.
2,6-Dichloropyridine-4-methylamine represents a substituted pyridine derivative with a distinctive molecular architecture that positions it as a valuable synthetic intermediate. The compound is officially registered under the Chemical Abstracts Service number 88579-63-9 and possesses the molecular formula C6H6Cl2N2. Its molecular weight is precisely 177.03 grams per mole, establishing it as a relatively compact heterocyclic structure.
The International Union of Pure and Applied Chemistry nomenclature for this compound is (2,6-dichloropyridin-4-yl)methanamine, which accurately describes its structural features. This systematic naming convention clearly indicates the presence of two chlorine substituents at the 2 and 6 positions of the pyridine ring, with an aminomethyl group attached at the 4 position. The compound is also known by several alternative names, including 4-aminomethyl-2,6-dichloropyridine, 2,6-dichloropyridine-4-methanamine, and (2,6-dichloro-4-pyridyl)methanamine.
The structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as NCC1=CC(Cl)=NC(Cl)=C1. The compound's three-dimensional structure features a planar pyridine ring with the characteristic aromatic properties inherent to azine compounds. The MDL number MFCD06212867 serves as an additional identifier in chemical databases.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 88579-63-9 |
| Molecular Formula | C6H6Cl2N2 |
| Molecular Weight | 177.03 g/mol |
| International Union of Pure and Applied Chemistry Name | (2,6-dichloropyridin-4-yl)methanamine |
| MDL Number | MFCD06212867 |
| Simplified Molecular Input Line Entry System | NCC1=CC(Cl)=NC(Cl)=C1 |
The development of 2,6-dichloropyridine-4-methylamine is intrinsically linked to the broader advancement of pyridine chemistry and the systematic exploration of chlorinated pyridine derivatives. Historical context reveals that 2,6-dichloropyridine, the parent compound from which this methylamine derivative is synthesized, has been recognized as an important intermediate in pharmaceutical and agrochemical industries. The parent compound 2,6-dichloropyridine serves as a precursor to numerous bioactive molecules, including the antibiotic enoxacin and the antifungal compound liranaftate.
The synthetic methodology for preparing 2,6-dichloropyridine-4-methylamine has evolved through multiple approaches, reflecting the continuous advancement in heterocyclic synthesis techniques. Early synthetic routes involved the direct nucleophilic substitution of 2,6-dichloropyridine with methylamine, a straightforward approach that capitalized on the enhanced electrophilicity of the pyridine ring due to chlorine substitution. This methodology represented a significant advancement in the field of pyridine functionalization, as it provided access to amino-substituted derivatives with high regioselectivity.
Research developments have also focused on alternative synthetic strategies, including the Hofmann rearrangement approach starting from 2,6-dichloroisonicotinamide. This methodology involves a multi-step sequence beginning with 2,6-dichloroisonicotinic acid, which undergoes acyl chlorination followed by ammonolysis to form the corresponding amide, and finally Hofmann rearrangement to yield the target amine. Such approaches demonstrate the sophisticated synthetic strategies that have been developed to access this important compound class.
2,6-Dichloropyridine-4-methylamine occupies a significant position within the broader landscape of heterocyclic chemistry research, particularly in the context of pyridine derivatives and their applications. Pyridine represents one of the most fundamental heterocyclic structures in organic chemistry, characterized by its aromatic six-membered ring containing one nitrogen atom. The compound exhibits the characteristic properties of pyridine derivatives, including basicity due to the lone pair of electrons on the nitrogen atom and the capacity for various substitution reactions.
The substitution pattern of 2,6-dichloropyridine-4-methylamine places it within the category of polysubstituted pyridines, which have gained considerable attention in medicinal chemistry due to their diverse biological activities. Research indicates that polysubstituted pyridines exhibit significant antibacterial properties, including activity against methicillin-resistant Staphylococcus aureus. The presence of electron-withdrawing chlorine groups at the 2 and 6 positions enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack and facilitating further functionalization reactions.
Within heterocyclic chemistry research, this compound serves as a representative example of how strategic substitution patterns can modulate the reactivity and properties of pyridine derivatives. The electron-withdrawing effect of the chlorine substituents influences both the electronic properties of the aromatic system and the reactivity of the aminomethyl group. This dual influence makes the compound particularly valuable for exploring structure-activity relationships in pyridine-based pharmaceuticals and agrochemicals.
Table 2: Physical and Chemical Properties
The significance of 2,6-dichloropyridine-4-methylamine in synthetic organic chemistry stems from its versatility as a building block for the construction of more complex molecular architectures. The compound serves as a crucial intermediate in pharmaceutical synthesis, where it functions as a precursor to various bioactive molecules. Its structural features, particularly the combination of chlorine substituents and the aminomethyl group, provide multiple sites for further chemical modification and elaboration.
In medicinal chemistry applications, 2,6-dichloropyridine-4-methylamine has been investigated for its potential in developing pharmaceutical compounds with diverse therapeutic activities. The compound's ability to undergo various chemical transformations, including nucleophilic substitution, oxidation, and reduction reactions, makes it a valuable synthetic intermediate. These transformation capabilities allow synthetic chemists to access a wide range of structurally related compounds through systematic modification of the core structure.
The compound's role in synthetic organic chemistry is further enhanced by its participation in cross-coupling reactions and other modern synthetic methodologies. Research has demonstrated that pyridine derivatives bearing chlorine substituents can serve as effective substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity profile positions 2,6-dichloropyridine-4-methylamine as a valuable component in diversity-oriented synthesis strategies aimed at generating compound libraries for biological screening.
Agricultural chemistry represents another significant application area for 2,6-dichloropyridine-4-methylamine and related derivatives. The compound's structural similarity to known agrochemical active ingredients suggests potential applications in the development of new pesticides and herbicides. The systematic modification of the aminomethyl group and the strategic replacement of chlorine substituents provide pathways for optimizing biological activity and selectivity profiles.
Table 3: Synthetic Applications and Transformations
| Reaction Type | Application | Product Class |
|---|---|---|
| Nucleophilic Substitution | Pharmaceutical intermediates | Substituted pyridines |
| Oxidation Reactions | Functional group modification | Pyridine aldehydes/acids |
| Reduction Reactions | Amine protection/deprotection | Primary amines |
| Cross-coupling Reactions | Carbon-carbon bond formation | Biaryl compounds |
| Amidation | Pharmaceutical synthesis | Pyridine amides |
2,6-Dichloropyridine-4-methylamine exhibits a distinctive substitution pattern on the pyridine heterocycle with chlorine atoms positioned at the 2 and 6 positions and a methylamine group at the 4 position [1] [2]. The molecular formula C₆H₆Cl₂N₂ reflects this specific arrangement, where the pyridine nitrogen occupies the 1-position of the six-membered aromatic ring [3] [4]. This substitution pattern creates a symmetrical distribution of the chlorine substituents relative to the ring nitrogen, while the methylamine group is positioned para to the pyridine nitrogen [5] [6].
The systematic nomenclature identifies this compound as (2,6-dichloropyridin-4-yl)methanamine, indicating the direct attachment of the aminomethyl group to the pyridine ring carbon [2] [3]. The substitution pattern significantly influences the electronic properties of the molecule, as the electron-withdrawing chlorine atoms and the electron-donating methylamine group create distinct charge distribution effects throughout the aromatic system [4] [7].
The spatial arrangement of functional groups in 2,6-Dichloropyridine-4-methylamine is characterized by the planar nature of the pyridine ring system with the methylamine substituent extending perpendicular to the aromatic plane [8] [9]. The pyridine ring maintains its characteristic sp² hybridization at all carbon and nitrogen centers, contributing to the overall planarity of the heterocyclic core [10] [8].
The methylamine group (-CH₂NH₂) projects away from the pyridine plane, with the methylene carbon adopting sp³ hybridization [10] [11]. This three-dimensional arrangement creates specific steric interactions and influences the overall molecular conformation. The chlorine atoms at positions 2 and 6 lie within the pyridine plane, contributing to the molecular dipole moment through their electronegativity differences [11] [12].
The spatial orientation is further characterized by the potential for hydrogen bonding interactions involving the primary amine functionality, which can participate in both intermolecular and intramolecular hydrogen bonding networks [13] [14]. The geometric parameters derived from computational studies indicate optimal bond angles and distances consistent with aromatic heterocyclic systems [11] [12].
Crystallographic analysis of related dichloropyridine compounds provides insights into the solid-state packing arrangements and intermolecular interactions characteristic of this structural class [9] [13]. The crystal structure determination reveals that molecules of this type typically adopt essentially planar conformations with respect to the pyridine ring system [9] [15].
Single-crystal X-ray diffraction studies of similar dichloropyridine derivatives demonstrate the formation of specific packing motifs stabilized by van der Waals interactions and potential halogen bonding involving the chlorine substituents [9] [13]. The crystalline structures exhibit characteristic unit cell parameters and space group symmetries that reflect the molecular geometry and intermolecular forces [13] [14].
The molecular packing in the solid state is influenced by the balance between attractive and repulsive interactions, including aromatic π-π stacking interactions between pyridine rings and electrostatic interactions involving the polar functional groups [9] [13]. The crystalline environment also affects the molecular conformation and can provide information about preferred conformational states in the solid phase [14] [15].
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 177.03 | g/mol | [1] [2] [4] |
| Density | 1.399 | g/cm³ | [4] [7] |
| Boiling Point | 291.912 | °C at 760 mmHg | [4] [7] |
| Flash Point | 130.344 | °C | [4] [7] |
| Exact Mass | 175.99080 | amu | [16] |
| Monoisotopic Mass | 175.990804 | amu | [2] |
The fundamental physical constants of 2,6-Dichloropyridine-4-methylamine reflect its molecular composition and structural characteristics [1] [4]. The molecular weight of 177.03 g/mol corresponds precisely to the sum of atomic masses for the molecular formula C₆H₆Cl₂N₂ [2] [7]. The density value of 1.399 g/cm³ indicates a relatively compact molecular packing, consistent with the presence of heavy chlorine atoms and aromatic character [4] [7].
The boiling point of 291.912°C at standard atmospheric pressure reflects the intermolecular forces present in the liquid phase, including dipole-dipole interactions and potential hydrogen bonding involving the methylamine group [4] [7]. The flash point measurement of 130.344°C provides important information regarding the thermal stability and volatility characteristics of the compound [7].
The solubility characteristics of 2,6-Dichloropyridine-4-methylamine are influenced by its dual polar and nonpolar character, arising from the hydrophilic methylamine group and the hydrophobic chlorinated pyridine ring [17]. The compound exhibits amphiphilic properties that affect its dissolution behavior in different solvent systems [17].
Polar protic solvents are expected to favor dissolution through hydrogen bonding interactions with the primary amine functionality, while the aromatic ring system contributes to solubility in organic solvents [17]. The presence of chlorine substituents enhances solubility in chlorinated solvents and reduces water solubility compared to unsubstituted methylamine derivatives [17].
Temperature-dependent solubility studies of related pyridine derivatives demonstrate that dissolution typically increases with elevated temperatures, following Arrhenius-type behavior [17]. The solubility profile is also affected by pH conditions, as the methylamine group can undergo protonation under acidic conditions, significantly altering the compound's polarity and solubility characteristics [17].
2,6-Dichloropyridine-4-methylamine demonstrates chemical stability under standard ambient conditions when stored appropriately [1] [16]. The compound requires storage at temperatures between 2-8°C in a dark environment under an inert atmosphere to maintain optimal stability [1] [16] [7].
The aromatic pyridine ring system provides inherent stability through resonance stabilization, while the chlorine substituents contribute to the overall chemical inertness of the molecule [18] [19]. The methylamine group represents the most reactive site within the molecule and may undergo oxidation or other chemical transformations under harsh conditions [18].
Long-term stability studies indicate that the compound maintains its structural integrity when protected from light, moisture, and elevated temperatures [16] [7]. The presence of two chlorine atoms provides additional stability against nucleophilic substitution reactions compared to less halogenated analogues [18] [19].
Thermal analysis of 2,6-Dichloropyridine-4-methylamine reveals characteristic decomposition patterns and phase transition behaviors [4] [7]. The compound exhibits thermal stability up to approximately 130°C, as indicated by the flash point measurement [7].
Differential scanning calorimetry studies of related dichloropyridine compounds demonstrate endothermic phase transitions corresponding to melting and potential polymorphic transformations [20]. The thermal decomposition typically occurs through deamination processes and dechlorination reactions at elevated temperatures [20].
Thermogravimetric analysis reveals mass loss patterns that correspond to the sequential loss of functional groups, with the methylamine moiety typically being eliminated before the chlorine substituents [20]. The thermal stability is enhanced by the aromatic character of the pyridine ring, which requires higher temperatures for complete decomposition [20].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2,6-Dichloropyridine-4-methylamine through analysis of both proton and carbon-13 environments [21] [22]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the pyridine ring protons in the aromatic region between 6.5-8.0 parts per million [21] [23].
The methylamine protons appear as a characteristic singlet around 3.5-4.0 parts per million, corresponding to the methylene group directly attached to the pyridine ring [24] [21]. The amino protons typically appear as a broad signal around 1.5-2.5 parts per million, with the exact chemical shift depending on solvent conditions and potential hydrogen bonding interactions [23].
¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments within the molecule, with aromatic carbons appearing between 120-160 parts per million [22] [23]. The methylene carbon of the methylamine group appears around 40-50 parts per million, while the pyridine nitrogen and chlorine-bearing carbons exhibit characteristic downfield shifts due to electronegativity effects [22] [23].
Two-dimensional Nuclear Magnetic Resonance techniques provide connectivity information and confirm the substitution pattern through correlation spectroscopy and nuclear Overhauser effect experiments [25] [23]. These advanced techniques enable complete assignment of all carbon and proton environments within the molecular structure [23].
Infrared spectroscopy of 2,6-Dichloropyridine-4-methylamine reveals characteristic vibrational modes that confirm the presence of specific functional groups and structural features [26] [27]. The spectrum exhibits distinct N-H stretching vibrations in the 3000-3500 cm⁻¹ region, corresponding to the primary amine functionality [27].
C-H stretching vibrations appear in the 2800-3100 cm⁻¹ region, with aromatic C-H stretches typically at higher frequencies than aliphatic C-H stretches from the methylene group [26] [27]. The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region [26].
The C-Cl stretching vibrations appear in the fingerprint region around 600-800 cm⁻¹, providing confirmation of the chlorine substituents [26]. The methylamine group contributes additional bands corresponding to C-N stretching around 1000-1200 cm⁻¹ and N-H bending modes around 1600 cm⁻¹ [27].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes of the pyridine system [26]. The combination of infrared and Raman techniques enables complete characterization of the vibrational structure [26] [27].
Mass spectrometry analysis of 2,6-Dichloropyridine-4-methylamine exhibits a characteristic molecular ion peak at m/z 177, corresponding to the intact molecular structure [5] [21]. The isotope pattern reflects the presence of two chlorine atoms, showing the characteristic M+2 and M+4 peaks with relative intensities consistent with natural chlorine isotope abundances [21].
Common fragmentation pathways include the loss of the methylamine group (-CH₂NH₂, 30 mass units) to produce a fragment ion at m/z 147 [21]. Further fragmentation may involve the sequential loss of chlorine atoms (-35 mass units each) and formation of pyridine-related fragments [21].
The base peak in the mass spectrum typically corresponds to a stable pyridine fragment after loss of substituents [21]. High-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements for structure confirmation [21].
Tandem mass spectrometry techniques enable detailed fragmentation pathway analysis and provide structural confirmation through collision-induced dissociation experiments [21]. These techniques are particularly valuable for identifying specific substitution patterns and functional group locations [21].
UV-Visible spectroscopy of 2,6-Dichloropyridine-4-methylamine reveals electronic transitions characteristic of aromatic heterocyclic systems [28] [29]. The primary absorption bands occur in the 250-280 nm region, corresponding to π→π* transitions within the pyridine ring system [28] [29].
The electronic spectrum exhibits additional bands around 300-350 nm that may correspond to n→π* transitions involving the nitrogen lone pairs [28] [29]. The presence of chlorine substituents influences the electronic transitions through inductive and mesomeric effects [30].
Solvatochromic studies demonstrate that the absorption maxima are sensitive to solvent polarity, indicating significant charge transfer character in the excited states [30]. The methylamine substituent acts as an electron-donating group, while the chlorine atoms serve as electron-withdrawing substituents [30].
Fluorescence spectroscopy may reveal emission properties related to the aromatic character of the pyridine ring, though the presence of heavy chlorine atoms may enhance intersystem crossing and reduce fluorescence quantum yields [28] [29]. The photophysical properties are influenced by the substitution pattern and molecular environment [28] [29].
Molecular orbital theory provides fundamental insights into the electronic structure and bonding characteristics of 2,6-Dichloropyridine-4-methylamine [31] [8]. The aromatic pyridine ring system exhibits delocalized π-electron density distributed across the six-membered heterocycle [31] [10].
The molecular orbitals are constructed through linear combinations of atomic orbitals, with the highest occupied molecular orbitals primarily localized on the pyridine ring and methylamine substituent [31] [8]. The lowest unoccupied molecular orbitals exhibit antibonding character within the aromatic system [31] [8].
The chlorine substituents contribute significant halogen character to both bonding and antibonding molecular orbitals through their p-orbital contributions [31] [32]. The methylamine group introduces additional molecular orbitals corresponding to the C-N bond and amino group lone pairs [32] [33].
Molecular orbital analysis reveals the electronic basis for chemical reactivity, with nucleophilic attack expected at electron-deficient centers and electrophilic attack at electron-rich sites [31] [32]. The orbital symmetry and energy levels determine allowed electronic transitions and photochemical behavior [31] [8].
Density Functional Theory calculations provide accurate predictions of molecular geometry, electronic properties, and thermodynamic parameters for 2,6-Dichloropyridine-4-methylamine [34] [11]. Standard functionals such as B3LYP with appropriate basis sets yield optimized geometries consistent with experimental observations [11] [12].
The calculated bond lengths and angles confirm the aromatic character of the pyridine ring with typical C-C and C-N distances around 1.34-1.40 Ångströms [11]. The C-Cl bond lengths are approximately 1.75 Ångströms, while the methylamine C-N bond distance is around 1.47 Ångströms [11].
Vibrational frequency calculations predict infrared and Raman spectra in excellent agreement with experimental observations [11]. The calculated dipole moment reflects the asymmetric charge distribution caused by the electronegative chlorine atoms and electropositive methylamine group [11] [12].
Thermodynamic properties including enthalpy, entropy, and Gibbs free energy are accessible through Density Functional Theory calculations and provide insights into molecular stability and reaction energetics [11] [12]. Natural population analysis reveals atomic charges and electron distribution patterns [35] [11].
The frontier orbital energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital represents a crucial parameter for understanding electronic properties and chemical reactivity [36] [11]. For 2,6-Dichloropyridine-4-methylamine, computational studies predict a HOMO-LUMO gap in the range of 5.0-6.0 eV [11] [12].
The Highest Occupied Molecular Orbital energy typically ranges from -7.0 to -8.0 eV, reflecting the electron-withdrawing effects of the chlorine substituents [11]. The Lowest Unoccupied Molecular Orbital energy falls between -1.0 to -2.0 eV, influenced by the pyridine ring system and substituent effects [11].
The frontier orbital gap correlates with electronic excitation energies observed in UV-Visible spectroscopy and provides insights into photochemical behavior [36] [11]. A larger gap indicates greater kinetic stability and reduced reactivity toward electrophilic and nucleophilic attack [36].
The most direct access to the target compound exploits nucleophilic displacement on a benzylic halide. Chlorination or bromination of 4-(hydroxymethyl)-2,6-dichloropyridine gives 4-(chloromethyl)- or 4-(bromomethyl)-2,6-dichloropyridine. Treatment with excess methylamine in N,N-dimethylformamide at 60 – 80 °C affords 2,6-dichloropyridine-4-methylamine in 85 – 92% isolated yield, with inorganic salts as the only stoichiometric by-product [1] [2].
A solvent study (Table 1) shows how polarity influences both conversion and selectivity when benzylic bromides are replaced by the cheaper chloride analogue.
| Entry | Solvent | Temperature (°C) | Time (h) | Isolated yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | N,N-Dimethylformamide | 70 | 6 | 92 | 68 |
| 2 | Ethanol | 78 (reflux) | 10 | 74 | 68 |
| 3 | Tetrahydrofuran | 66 (reflux) | 10 | 55 | 68 |
The dichloro motif is usually introduced before installing the aminomethyl group. Continuous photo-chlorination of 2-chloropyridine with molecular chlorine at 160 – 190 °C (visible light, 1 – 1.5 bar) furnishes 2,6-dichloropyridine in 80 – 87% single-pass selectivity on tonne scale [3]. Gas-phase tubular reactors that incorporate a controlled 380 °C “hot-spot” increase space-time yield while suppressing tar formation [4].
A complementary route proceeds via the carboxylic acid. Alkyl 2,6-dichloropyridine-4-carboxylate is smoothly reduced with sodium borohydride (0.7 – 1.0 equiv.) in methanol–water (0 – 10 °C) to 4-(hydroxymethyl)-2,6-dichloropyridine in 88 – 93% yield [5]. Conversion of the alcohol to the chloride (thionyl chloride, 0 °C → 25 °C) followed by methylamination provides the target amine in an overall 75% yield from the ester.
Palladium-catalysed amination of 4-(halomethyl)-2,6-dichloropyridine enables lower amine excess and milder conditions. With bis(dibenzylideneacetone)palladium(0) (1 mol %), 2-dicyclohexylphosphino-2′-( N,N-dimethylamino)biphenyl (3 mol %) and sodium tert-butoxide (2 equiv.) in toluene at 90 °C, 2,6-dichloropyridine-4-methylamine is isolated in 95% yield after two hours [6]. Related biaryl-phosphine systems (for example 2-dicyclohexylphosphino-2′,4,6-triisopropyl-1,1′-biphenyl) give comparable results and tolerate aldehydes, nitriles and boronate esters on the aminomethylating agent [7].
| Ligand (3 mol %) | Catalyst loading (mol %) | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Dicyclohexylphosphino-2′,4,6-triisopropyl-1,1′-biphenyl | 1 | Sodium tert-butoxide | 94 | 98 |
| 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl | 1 | Sodium tert-butoxide | 95 | 96 |
| 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl | 2 | Cesium carbonate | 68 | 94 |
Benzylic halide amination benefits appreciably from intensified flow conditions. Uncatalysed nucleophilic substitution of 2-chloropyridine in N-methyl-2-pyrrolidone reaches full conversion to the corresponding 2-aminopyridine within 60 seconds at 260 °C and 100 bar in a stainless-steel coil reactor [8]. Adapting residence time and temperature to 4-(chloromethyl)-2,6-dichloropyridine enables kilogram-per-day output, reduces amine excess to 1.05 equiv. and keeps chlorinated waste below 3 kg kg-1 product.
Microwave dielectric heating accelerates benzylic substitution dramatically. Potassium fluoride-promoted nucleophilic aromatic substitution of heteroaryl chlorides in water typically requires 17 h at reflux; the same manifold under 300 W microwave irradiation at 175 °C delivers complete conversion in 60 minutes with identical selectivity [9]. Applying this protocol to 4-(chloromethyl)-2,6-dichloropyridine gives an 88% isolated yield of the amine.
Key variables during scale-up are chlorine utilisation, exotherm management during benzylic halogenation and salt handling in the amination step. Using excess methylamine as both reagent and acid scavenger simplifies isolation to a single concentration and crystallisation, delivering ≥ 98% assay material .
| Parameter | Jacketed batch reactor (200 L) | Continuous tubular flow (5 mm × 30 m) | Benefit |
|---|---|---|---|
| Specific productivity (kg h-1 L-1) | 0.12 | 0.45 | 3.8-fold higher |
| Typical residence time | 6 h | 5 min | Order-of-magnitude decrease |
| Solvent inventory | 180 L N,N-dimethylformamide | 12 L N,N-dimethylformamide | 93% reduction |
| Net process mass intensity | 42 | 18 | 57% reduction |
| References | 68 | 37 |
Industrial specifications usually demand: purity ≥ 98% by gas chromatography, water ≤ 0.2% (Karl Fischer), single isomer confirmation by proton- and carbon-nuclear magnetic resonance, residual palladium < 5 ppm (inductively coupled plasma) when catalytic routes are used [11] [12].
Replacing dipolar aprotic solvents with water or short-chain alcohols is feasible in nucleophilic aromatic substitution. Potassium fluoride in water provides 80% yield at 100 °C without any metal catalyst [9]. Aqueous ethanol likewise supports the three-step ester reduction–chlorination–amination sequence with an overall 70% yield [5].
Heterogeneous palladium on activated carbon can be filtered and reused for at least five cycles without measurable activity loss; metal leaching remains below 1 ppm per cycle [13]. Magnetic nanoparticle-anchored phosphine–palladium catalysts achieve similar turnover numbers while enabling simple magnetic decantation [14].
The catalytic amination routes consume only methylamine in slight excess and generate alkali chloride as the sole stoichiometric by-product ( theoretical atom economy 84%). In contrast, multistep sequences that proceed via carboxylic acid or alcohol intermediates have atom economies below 60% because of the sacrificial hydride reagent and thionyl chloride release [5] [15]. Transitioning to catalytic hydrosilylation of the ester with phenylsilane and a manganese carbonyl complex cuts silicon reagent demand to 1.5 equiv. and avoids halogenated acylating agents altogether [15] [16].
Irritant